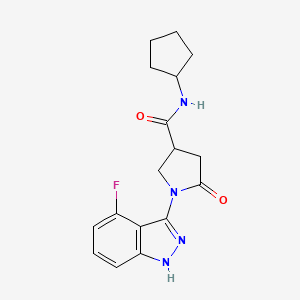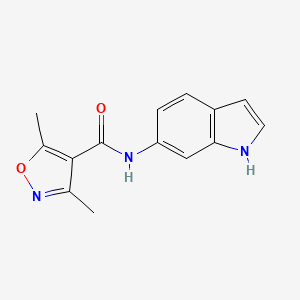![molecular formula C21H22BrN3O3S B12175268 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12175268.png)
1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of a bromophenyl group, a sulfonyl group, a piperazine ring, and an indole moiety
Preparation Methods
The synthesis of 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-(4-bromophenylsulfonyl)piperazine. This intermediate is then reacted with 1H-indole-3-carboxaldehyde under specific conditions to yield the final product .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.
Chemical Reactions Analysis
1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the piperazine ring may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds to 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one include:
1-(4-bromophenylsulfonyl)piperidin-4-one: This compound shares the bromophenylsulfonyl group but differs in the piperidine ring structure.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have similar indole and sulfonyl groups but differ in their specific substitutions and overall structure.
Properties
Molecular Formula |
C21H22BrN3O3S |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C21H22BrN3O3S/c22-17-6-8-18(9-7-17)29(27,28)25-13-11-24(12-14-25)21(26)10-5-16-15-23-20-4-2-1-3-19(16)20/h1-4,6-9,15,23H,5,10-14H2 |
InChI Key |
MXNKOPMUZFSGSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate](/img/structure/B12175199.png)

![5-(4-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12175208.png)
![2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B12175210.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175222.png)

![N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12175237.png)
![(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide](/img/structure/B12175243.png)
![N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175257.png)

![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B12175282.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12175283.png)
